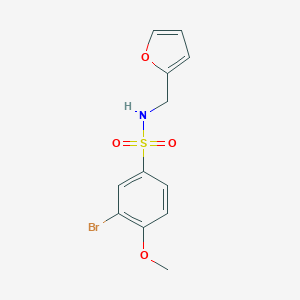![molecular formula C14H18BrNO3S B299319 N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for photodynamic therapy, a treatment for cancer.
Antitumor Applications
- Antitumor Properties : A paper by Owa et al. (2002) discussed sulfonamide compounds with antitumor activities. These compounds, including some benzenesulfonamide derivatives, were effective as cell cycle inhibitors in cancer cell lines and have progressed to clinical trials.
Spectroscopic Properties for Photocatalytic Applications
- Photocatalytic Applications : Research by Öncül, Öztürk, & Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study highlighted its suitability for photocatalytic applications due to its photophysical and photochemical properties.
Synthesis and Characterization Studies
Stereospecific Synthesis : A paper by Kurbanoğlu (2016) detailed the synthesis and characterization of a new N-tosyl bromo-aminocyclitol, a compound related to benzenesulfonamide. This molecule may have potential for biological activity evaluation.
Analgesic and Tranquilizer Activities : Research by Zlenko, Palchikov, & Rybalko (2012) synthesized derivatives of benzenesulfonamide demonstrating analgesic and tranquilizer activities, indicating potential for therapy in pain syndrome conditions.
Chemical Reactions and Transformations
Chemical Synthesis and Reactions : The study by Adachi & Otsuki (1976) explored the reactions of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various substituted compounds.
Improved Synthesis for Thromboxane A2 Receptor Study : Kan and Tai (1993) link to paper improved the synthesis of derivatives of benzenesulfonamido-bicyclo[2.2.1]heptyl for studying the thromboxane A2 receptor, relevant in cardiovascular research.
Stereochemical Studies
- Stereochemical Examinations : The paper by Cossu & Peluso (2006) reported on the stereochemical aspects of certain aza-bicyclo[2.2.1]heptane derivatives, contributing to the understanding of stereochemistry in organic synthesis.
Eigenschaften
Produktname |
N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C14H18BrNO3S |
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H18BrNO3S/c1-19-14-5-4-11(8-12(14)15)20(17,18)16-13-7-9-2-3-10(13)6-9/h4-5,8-10,13,16H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
JRVCVQJAFKBAPN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)